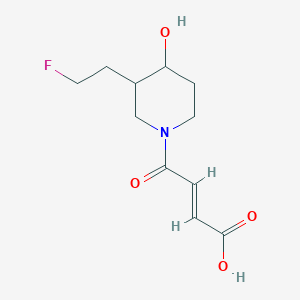

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO4/c12-5-3-8-7-13(6-4-9(8)14)10(15)1-2-11(16)17/h1-2,8-9,14H,3-7H2,(H,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHOIKJUOMQVMR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC(C1O)CCF)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

Method: The piperidine ring is typically synthesized via cyclization reactions involving appropriate amines and carbonyl compounds. Commonly, a suitable amino alcohol or amine precursor undergoes intramolecular nucleophilic substitution or reductive amination to form the six-membered piperidine ring with a hydroxyl substituent at the 4-position.

Reaction Conditions: Cyclization is often carried out under mild heating with acid or base catalysis, depending on the nature of the starting materials. Solvents such as ethanol or dichloromethane are used, and reaction times vary from several hours to overnight to ensure complete ring closure.

Introduction of the Fluoroethyl Group

Method: The 2-fluoroethyl substituent at the 3-position of the piperidine ring is introduced via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

Reaction Conditions: The piperidine nitrogen or an appropriate nucleophilic site is reacted with the fluoroethyl halide under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at temperatures ranging from room temperature to 60°C.

Formation of the Enone Moiety

Method: The α,β-unsaturated ketone (enone) moiety at the 4-position is constructed through aldol condensation reactions. This involves condensation between aldehydes and ketones to form the conjugated enone system.

Reaction Conditions: Aldol condensation is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide in aqueous or alcoholic media. The reaction is controlled to favor the (E)-configuration of the double bond, which is thermodynamically more stable.

Purification and Isolation

Following synthesis, the compound is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain high purity.

Crystallization may also be employed to isolate the compound in solid form, ensuring removal of residual impurities.

Reaction Types and Analytical Data

The compound’s functional groups allow for various chemical transformations, which are relevant both in its synthesis and further derivatization.

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), CrO3 | Conversion of hydroxyl to ketone or aldehyde |

| Reduction | Sodium borohydride (NaBH4), LiAlH4 | Saturation of enone to alcohol or alkane |

| Nucleophilic Substitution | Amines, thiols, alcohols under acidic/basic conditions | Substituted derivatives at fluoroethyl site |

Industrial Considerations

Industrial synthesis optimizes the above laboratory methods for scale-up, focusing on cost-effectiveness, environmental impact, and yield maximization.

Continuous flow reactors may be employed for better control of reaction parameters and safer handling of reactive intermediates.

Advanced purification techniques such as crystallization under controlled conditions and automated chromatography enhance product purity and throughput.

Summary Table: Key Synthetic Steps

| Step Number | Synthetic Step | Starting Materials/Precursors | Reaction Type | Typical Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine ring formation | Amines, carbonyl compounds | Cyclization | Acid/base catalysis, mild heat | Forms 4-hydroxypiperidine core |

| 2 | Fluoroethyl group introduction | Piperidine intermediate, fluoroethyl halide | Nucleophilic substitution | Basic conditions, polar aprotic solvents, 25-60°C | Introduces fluorine-containing side chain |

| 3 | Enone moiety formation | Aldehydes, ketones | Aldol condensation | Basic aqueous/alcoholic media | Generates (E)-configured enone system |

| 4 | Purification | Crude product | Chromatography/crystallization | Solvent systems vary | Ensures high purity and yield |

Research Findings and Applications

The presence of the fluoroethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for drug design.

The hydroxypiperidine moiety modulates pharmacokinetic properties and protein binding affinity.

The enone moiety allows for Michael addition reactions, enabling covalent modification of biological targets.

Synthetic routes have been optimized to balance yield, stereoselectivity (favoring the (E)-isomer), and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The enone moiety can be reduced to form saturated alcohols or alkanes.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the enone moiety may produce saturated alcohols.

Scientific Research Applications

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

Biological Studies: The compound is used to study the effects of fluorine substitution on biological activity and protein interactions.

Chemical Biology: It serves as a probe for investigating enzyme mechanisms and metabolic pathways involving fluorinated compounds.

Industrial Applications: The compound is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to target proteins, while the hydroxypiperidine moiety can modulate its pharmacokinetic properties. The enone moiety may participate in Michael addition reactions, leading to covalent modification of target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of the Oxobut-2-enoic Acid Backbone

The oxobut-2-enoic acid scaffold is a common motif in medicinal chemistry. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Substitution Effects on Bioactivity

- Fluorine vs.

- Piperidine vs. Piperazine: Piperazine-containing analogues (e.g., ) exhibit higher basicity, favoring protonation and ionic interactions with biological targets, whereas the target’s piperidine ring may enhance selectivity for non-polar binding pockets .

- Aromatic vs. Heterocyclic Substituents : The bromothiophene analogue () shows irreversible enzyme inhibition due to electrophilic bromine, whereas the target’s fluorine and hydroxyl groups suggest reversible binding mechanisms .

Solubility and Ionization

Stereochemical and Conformational Considerations

- E/Z Isomerism : The E-configuration in the target compound and ’s bromothiophene analogue stabilizes planar conformations, favoring interactions with flat binding sites (e.g., enzyme active sites). In contrast, Z-isomers () may adopt bent geometries, reducing target affinity .

Biological Activity

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid is a fluorinated organic compound that has attracted substantial interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluoroethyl Group : Enhances lipophilicity and metabolic stability.

- Hydroxypiperidine Moiety : Influences pharmacokinetics and protein interactions.

- Enone Moiety : Capable of participating in Michael addition reactions, allowing for covalent modifications of target proteins.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H16FNO4 |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 2098157-81-2 |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Fluoroethyl Group : Via nucleophilic substitution reactions using fluoroethyl halides.

- Formation of the Enone Moiety : Through aldol condensation reactions involving suitable aldehydes and ketones.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry:

1. Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Study : A study on human breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential as an anticancer agent .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The fluoroethyl group enhances binding affinity to target proteins, which may lead to effective inhibition.

Case Study : In a study examining its effects on metabolic enzymes, the compound showed promising results in inhibiting the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The mechanism of action involves:

- Target Protein Interaction : The fluoroethyl group increases binding affinity to target proteins.

- Covalent Modification : The enone moiety can undergo Michael addition with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparative Analysis

Comparative studies with similar compounds reveal unique advantages for this compound:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (E)-4-(3-(2-chloroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | Moderate anticancer effects | Chlorine substituent |

| (E)-4-(3-(2-bromoethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | Lower potency than fluoro compound | Bromine substituent |

| (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-methoxybut-2-enamide | Enhanced enzyme inhibition | Methoxy group |

Q & A

Basic: What synthetic routes are recommended for synthesizing (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling a fluorinated piperidine derivative with a substituted butenoic acid. Key steps include:

- Michael Addition : Reacting a fluorinated piperidine precursor (e.g., 3-(2-fluoroethyl)-4-hydroxypiperidine) with an α,β-unsaturated carbonyl compound (e.g., 4-oxobut-2-enoic acid) under basic conditions (e.g., NaHCO₃ or Et₃N) .

- Solvent Optimization : Using polar aprotic solvents like DMF or THF to enhance reactivity and control stereochemistry .

- Yield Improvement : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to acid) and temperature (0–25°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Basic: How can NMR spectroscopy confirm the stereochemistry and structural integrity of the compound?

Methodological Answer:

1H NMR Analysis :

- Identify the E-configuration by observing the coupling constant (J) between the α,β-protons (typically J = 12–16 Hz for trans olefins) .

- Confirm the 4-hydroxypiperidine moiety via hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and splitting patterns of the piperidine ring protons .

13C NMR : Verify carbonyl groups (δ 170–180 ppm) and fluorine-induced deshielding in the 2-fluoroethyl group (δ 80–90 ppm for CF₂) .

Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives) to resolve ambiguities .

Advanced: What strategies resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

Density Functional Theory (DFT) Refinement :

- Recalculate molecular orbitals and transition states using hybrid functionals (e.g., B3LYP) with solvent-effect corrections (e.g., PCM model) .

Experimental Validation :

- Conduct kinetic studies under controlled conditions (e.g., varying pH, temperature) to isolate competing reaction pathways .

Comparative Analysis : Use analogs (e.g., 4-(4-fluorophenyl)-4-oxobut-2-enoic acid derivatives) to identify substituent effects on reactivity .

Advanced: How to design experiments evaluating the compound’s interaction with biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes/receptors with known affinity for fluorinated or piperidine-containing ligands (e.g., kinases, GPCRs) .

Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1 nM–10 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Crystallography : Co-crystallize the compound with target proteins to resolve interaction motifs (e.g., hydrogen bonding with hydroxyl/fluorine groups) .

Advanced: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

Forced Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection) .

- Thermal Stress : Heat samples (40–80°C) in sealed vials and analyze for isomerization or decomposition using LC-MS .

Kinetic Modeling : Plot degradation rates vs. pH/temperature to identify stability thresholds (e.g., Arrhenius equation for shelf-life prediction) .

Basic: What analytical techniques ensure purity, and how are validation parameters established?

Methodological Answer:

HPLC : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (water/acetonitrile + 0.1% TFA). Validate via:

- Linearity (R² ≥ 0.999 for 50–150% of target concentration).

- Precision (%RSD < 2% for triplicate injections) .

Mass Spectrometry : Confirm molecular ion ([M-H]⁻ at m/z calculated for C₁₂H₁₅FNO₅) and absence of impurities (e.g., fluorinated byproducts) .

Advanced: How to conduct SAR studies to identify bioactive functional groups?

Methodological Answer:

Analog Synthesis : Prepare derivatives with modifications (e.g., replacing 2-fluoroethyl with chloropropyl or hydroxyl groups) .

Bioactivity Screening :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .

Statistical Analysis : Use multivariate regression to correlate structural features (e.g., logP, hydrogen bond donors) with activity .

Advanced: How to compare spectroscopic properties with structural analogs?

Methodological Answer:

Database Mining : Compile spectral data for analogs (e.g., 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid) from peer-reviewed sources .

Multivariate Analysis : Apply PCA or clustering algorithms to identify spectral fingerprints (e.g., carbonyl stretching in IR) linked to substituent effects .

Experimental Cross-Check : Acquire spectra under identical conditions (e.g., solvent, concentration) to minimize instrumental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.